Bis(trimethylsilyl)acetylenedicarboxylate

Catalog No.
S1895677
CAS No.
76734-92-4
M.F
C10H18O4Si2
M. Wt
258.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)acetylenedicarboxylate

Traditional DMAD/DEAD cycloadduct deprotection often causes product degradation under harsh conditions. BTMSAD addresses this with mild, fluoride-mediated TMS ester cleavage, preserving sensitive functionalities.

  • Achieve neutral dicarboxylic acid unmasking without acidic/basic degradation
  • Access unique 1:1 cycloadducts via retro-Brook rearrangement unattainable with DMAD
  • Decarboxylate with amine base, no transition-metal catalysts required

High-purity BTMSAD available for immediate dispatch.

CAS Number

76734-92-4

Product Name

Bis(trimethylsilyl)acetylenedicarboxylate

IUPAC Name

bis(trimethylsilyl) but-2-ynedioate

Molecular Formula

C10H18O4Si2

Molecular Weight

258.42 g/mol

InChI

InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3

InChI Key

RYHMNBZWRLSKHY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C

The exact mass of the compound Bis(trimethylsilyl)acetylenedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bis(trimethylsilyl) acetylenedicarboxylate, Acetylenedicarboxylic acid bis(trimethylsilyl) ester, BTMSAD, Bis(trimethylsilyl) but-2-ynedioate, Trimethylsilyl acetylenedicarboxylate, Bis(trimethylsilyl) 2-butynedioate

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Bis(trimethylsilyl)acetylenedicarboxylate (BTMSAD) is a highly reactive, bifunctional acetylenic dienophile and dipolarophile utilized extensively in advanced organic synthesis and materials formulation. As a bis-silylated analog of the ubiquitous dimethyl acetylenedicarboxylate (DMAD), it offers identical core alkyne reactivity for Diels-Alder and 1,3-dipolar cycloadditions, but with fundamentally different post-reaction processability. The trimethylsilyl (TMS) ester groups provide a critical procurement advantage: they can be cleaved under exceptionally mild conditions, making BTMSAD the exact precursor required when synthesizing complex, pH-sensitive dicarboxylic acids, novel alkynylsilanes, or specialized silicone hydrosilylation inhibitors where standard alkyl esters fail [1].

Research Fit

Liquid format supports automated dispensing and precise volumetric transfer
Electron-deficient alkyne for Diels-Alder and 1,3-dipolar cycloaddition workflows
Orthogonal TMS ester protecting groups for multistep synthesis strategies

Substituting BTMSAD with standard alkyl acetylenedicarboxylates like DMAD or diethyl acetylenedicarboxylate (DEAD) frequently results in downstream synthetic bottlenecks, primarily during ester deprotection. DMAD-derived cycloadducts require harsh basic or acidic hydrolysis to unmask the dicarboxylic acid, which routinely degrades base-labile or acid-sensitive functional groups within complex target molecules. Furthermore, in specific 1,3-dipolar cycloadditions, the steric and electronic profile of the TMS groups completely alters the reaction pathway—diverting the reaction from polycyclic cascade products to discrete 1:1 adducts via retro-Brook rearrangements. Even bulky alternatives like di-tert-butyl acetylenedicarboxylate fail as direct drop-in replacements, as their extreme steric hindrance can entirely shut down cycloaddition reactivity[1].

Substitution Risk

Mechanism

TMS groups enable retro-Brook rearrangement; dialkyl analogs favor furan product formation under same conditions

Handling

Liquid BTAD avoids sublimation loss; DMAD sublimes at ambient temperature and may spontaneously polymerize

Protection

Orthogonal TMS deprotection not possible with symmetric dialkyl esters like DMAD or DEAD

Mild Ester Deprotection

The primary procurement driver for BTMSAD over DMAD is the differential cleavage conditions of the resulting cycloadducts. While DMAD and DEAD adducts require harsh saponification (e.g., NaOH/heat) or strong acid hydrolysis, the TMS esters of BTMSAD can be quantitatively cleaved using mild aqueous conditions, methanolysis, or fluoride sources at ambient temperature. This prevents the degradation of sensitive functional groups that would otherwise be destroyed during the unmasking of the dicarboxylic acid [1].

Evidence DimensionEster cleavage conditions
Target Compound DataMild neutral hydrolysis or fluoride-mediated cleavage
Comparator Or BaselineDMAD (Requires harsh basic saponification or strong acids)
Quantified DifferenceElimination of extreme pH requirements for deprotection
ConditionsPost-cycloaddition ester hydrolysis

Essential for the synthesis of complex molecules where harsh hydrolysis of methyl/ethyl esters leads to product decomposition or low overall yields.

Reaction outcome
Head-to-head
Retro-Brook rearrangement → ketone 7 for BTAD; DMAD/DEAD give furan polycycles under identical conditions
Pathway divergence is TMS-dependent, enabling distinct product profiles
Reported with cyclooctyne in CH₂Cl₂ at rt

Divergent Retro-Brook Rearrangement

In 1,3-dipolar cycloadditions with strained alkynes such as cyclooctyne, BTMSAD exhibits a completely divergent reaction pathway compared to standard analogs. While DMAD reacts to form a complex polycyclic cascade product in 79% yield, BTMSAD yields a 1:1 adduct ketone in 85% yield via a retro-Brook rearrangement of the dipolar intermediate. Furthermore, substituting with di-tert-butyl acetylenedicarboxylate results in no characterizable product due to steric hindrance [1].

Evidence DimensionProduct yield and reaction pathway
Target Compound Data85% yield of 1:1 adduct ketone (retro-Brook rearrangement)
Comparator Or BaselineDMAD (79% yield of polycyclic cascade product); Di-tert-butyl acetylenedicarboxylate (0% yield)
Quantified Difference100% pathway divergence and circumvention of steric shutdown
ConditionsReaction with cyclooctyne in anhydrous dichloromethane at 40 °C

Enables access to novel retro-Brook rearranged scaffolds that are chemically impossible to generate using standard alkyl acetylenedicarboxylates.

Electrophilicity
Class-level
TMS ester groups reported to increase alkyne electrophilicity vs. dialkyl esters
Supports accelerated cycloaddition screening
Qualitative observation; limited direct kinetic data

Metal-Free Decarboxylation to Alkynylsilanes

BTMSAD demonstrates specific reactivity among silyl alkynoates by undergoing facile decarboxylation in the presence of an amine base to form alkynylsilanes. According to recent catalytic studies, while transition metals (such as Cu or Ir) are typically required to decarboxylate most silyl alkynoates, BTMSAD is capable of undergoing this transformation solely with an amine base. This provides a distinct, transition-metal-free route to functionalized silicon building blocks that DMAD cannot offer [1].

Evidence DimensionAmine-mediated decarboxylation capability
Target Compound DataUndergoes decarboxylation with amine base
Comparator Or BaselineOther reported silyl alkynoates (Require transition-metal catalysis)
Quantified DifferenceExclusive metal-free decarboxylation reactivity
ConditionsAmine base treatment

Streamlines the synthesis of alkynylsilanes by eliminating the need for expensive or toxic transition-metal catalysts required for other alkynoates.

Physical state
Reported
Liquid at 25 °C (density 0.999 g/mL); DMAD is a low-melting solid that sublimes
Enables precise volumetric dispensing
Supplier-specified property; verify

Hydrosilylation Inhibition Compatibility

In the formulation of curable silicone compositions, alpha,alpha'-acetylenic diesters are critical hydrosilylation inhibitors. While DMAD and DEAD are commonly used, their high volatility and polarity can lead to migration issues. BTMSAD is utilized as a drop-in photoactivatable or thermal inhibitor where the bulky, lipophilic trimethylsilyl groups provide superior compatibility with the hydrophobic siloxane matrix, ensuring stable, long-term inhibition of the platinum catalyst prior to curing [1].

Evidence DimensionMatrix compatibility and volatility
Target Compound DataHigh lipophilicity and low volatility (TMS groups)
Comparator Or BaselineDMAD (High polarity, higher volatility)
Quantified DifferenceImproved retention and solubility in hydrophobic silicone matrices
ConditionsPt-catalyzed curable silicone compositions

Prevents premature curing and inhibitor migration in high-performance industrial silicone adhesives and coatings.

Orthogonal strategy
Reported
TMS esters selectively cleavable with fluoride or mild base in presence of alkyl esters
Supports multistep synthesis with differentiated carboxylic acid protection
Validate compatibility with other protecting groups

pH-Sensitive Dicarboxylic Acid Synthesis

Where post-cycloaddition deprotection of standard methyl esters (DMAD) would destroy the target molecule, BTMSAD is the precise choice. It allows for mild, neutral, or fluoride-mediated unmasking of the dicarboxylic acid, preserving delicate functional groups in advanced pharmaceutical intermediates [1].

Retro-Brook Scaffold Generation

Where researchers need to synthesize unique 1:1 adduct ketones via 1,3-dipolar cycloadditions with strained alkynes, BTMSAD is required. Its specific steric and electronic profile triggers a retro-Brook rearrangement that is impossible to achieve with DMAD or di-tert-butyl acetylenedicarboxylate [2].

Metal-Free Alkynylsilane Production

Where industrial or laboratory workflows require the synthesis of alkynylsilanes via decarboxylation, BTMSAD is specifically suited. It allows for decarboxylation using only an amine base, bypassing the need for expensive or toxic transition-metal catalysts required by other alkynoates [3].

Advanced Silicone Formulation

Where manufacturers of curable silicone elastomers and adhesives require a highly lipophilic, low-volatility alpha,alpha'-acetylenic diester to inhibit platinum-catalyzed hydrosilylation prior to activation, BTMSAD outperforms the more volatile and polar DMAD [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Strained cycloalkyne cycloaddition studies
TMS-dependent chemoselectivity
Confirm retro-Brook vs. furan product distribution
Multistep synthesis with differentiated esters
Orthogonal TMS ester lability
Verify selective deprotection in presence of other esters
Automated high-throughput reaction screening
Ambient liquid physical state
Check volumetric accuracy and sublimation-free handling
Accelerated cycloaddition screens
Reported electrophilicity profile
Evaluate reaction rate relative to dialkyl acetylenedicarboxylates

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Bis(trimethylsilyl)acetylenedicarboxylate

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